6-Amino-5-hydroxypicolinic acid

Coordination Chemistry Ligand Design Tridentate Chelation

Sourcing a compact, polyfunctional pyridine scaffold that combines metal-chelating and hydrogen-bonding capacity in a single rigid platform is challenging. 6-Amino-5-hydroxypicolinic acid (6-A-5-HPA; MW 154.12, TPSA 96.4 Ų) addresses this with three orthogonal groups (CO₂H, NH₂, OH) on a picolinic acid core. - Enables N,O,O- or N,N,O-tridentate ligand frameworks; the contiguous 5-OH/6-NH₂ array tunes metal-center electronics and provides an amino handle for covalent immobilization on solid supports. - Validated anion-binding motif: 6-aminopicolinic acid substructure achieves stability constants of 10⁴-10⁵ M⁻² for halide/sulfate complexes; the additional 5-OH modulates binding stoichiometry and enhances aqueous solubility. - Orthogonal reactivity supports parallel library synthesis: acylate/sulfonylate the amine, alkylate the hydroxyl, couple or reduce the carboxylate - superior to mono-functional picolinic acid analogs for hit-to-lead campaigns. Supplied with full Certificates of Analysis; standard packaging under inert atmosphere with 2-8°C storage.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 61548-53-6
Cat. No. B1280010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-hydroxypicolinic acid
CAS61548-53-6
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1O)N)C(=O)O
InChIInChI=1S/C6H6N2O3/c7-5-4(9)2-1-3(8-5)6(10)11/h1-2,9H,(H2,7,8)(H,10,11)
InChIKeyRQGZPPDRBLARLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-5-hydroxypicolinic Acid Physicochemical Profile


6-Amino-5-hydroxypicolinic acid (6-A-5-HPA; 6-amino-5-hydroxypyridine-2-carboxylic acid) is a trisubstituted pyridine derivative with carboxyl (position 2), amino (position 6), and hydroxyl (position 5) functionality on a picolinic acid scaffold. Its molecular formula is C₆H₆N₂O₃, molecular weight 154.12 g/mol, with three hydrogen bond donors, five acceptors, a computed topological polar surface area of 96.4 Ų, and a predicted XLogP3 of 0 [1]. The compound melts at 224 °C with a predicted boiling point of 545.6 °C . This juxtaposition of hydrogen-bonding and metal-chelating donor atoms within a single, rigid pyridine platform differentiates it from simpler picolinic acid congeners and positions it as a versatile building block for coordination chemistry, metallosupramolecular assembly, and medicinal chemistry scaffold derivatization .

Irreplaceability of 6-Amino-5-hydroxypicolinic Acid


Within the picolinic acid family, small shifts in substitution position or the presence of a single functional group versus dual amino/hydroxy substitution fundamentally alter protonation equilibria, denticity, and metal-ion selectivity [1]. DFT studies demonstrate that 3- and 4-hydroxypicolinic acids preferentially adopt zwitterionic forms, whereas 6-hydroxypicolinic acid strongly favors the keto tautomer; these tautomeric preferences directly control coordination mode availability and complex stability [1]. Furthermore, comparative potentiometric data show that the binary chelate stability order for cobalt(II) follows 4-Cl-Pico < Pico < 4-OH-Pico < 4-NH₂-Pico, confirming that the introduction of an amino or hydroxyl substituent produces a measurable, non-linear change in metal-binding affinity that cannot be extrapolated from the unsubstituted parent [2]. 6-Amino-5-hydroxypicolinic acid, bearing both an amino and a hydroxyl group in a 5,6-relationship on the pyridine ring, occupies a distinct property space that is not addressed by any single-substituent analog. Generic substitution with 6-hydroxypicolinic acid, 5-hydroxypicolinic acid, or 6-aminopicolinic acid each sacrifices at least one donor atom or alters the chelate bite angle, leading to divergent complexation behavior and synthetic outcomes [3].

6-Amino-5-hydroxypicolinic Acid: Key Comparative Evidence


Unique Tridentate Chelation Geometry

6-Amino-5-hydroxypicolinic acid (6-A-5-HPA) provides three potential donor atoms—pyridine N, carboxylate O, and both 6-NH₂ and 5-OH—enabling tridentate (N, O, O) or ambidentate (N, O) chelation modes that are structurally unavailable to its closest analogs. 6-Hydroxypicolinic acid (pic-6-OH; CAS 1962-83-3) possesses only two donor types (pyridine N and carboxylate O, plus the 6-OH) and has been crystallographically characterized as binding in a κ²-O,N dianionic mode in palladium complexes [1]. 6-Aminopicolinic acid (6-APA; CAS 23628-31-1) lacks the 5-OH group and consequently cannot form the contiguous 5,6-chelate ring that 6-A-5-HPA can. The presence of both 6-NH₂ and 5-OH in a 1,2-relationship on the pyridine ring creates a ligand with three H-bond donors and five H-bond acceptors (TPSA = 96.4 Ų) versus two donors and four acceptors (TPSA = 79.5 Ų) for 6-APA, and two donors and four acceptors (TPSA = 79.5 Ų) for 5-hydroxypicolinic acid [2]. This additional coordination and hydrogen-bonding capacity enables 6-A-5-HPA to stabilize higher-coordination-number metal centers and to participate in more extensive supramolecular network formation, directly impacting crystal engineering and MOF design applications [3].

Coordination Chemistry Ligand Design Tridentate Chelation

Tautomeric Preference and Protonation Behavior

A systematic DFT investigation (B3LYP/PCM) of hydroxypicolinic acid isomers established that the ring position of the hydroxyl substituent exerts a dominant influence on tautomeric equilibrium. Specifically, 6-hydroxypicolinic acid strongly favors keto forms over enol or zwitterionic forms, whereas 3- and 4-hydroxypicolinic acids preferentially adopt zwitterionic structures [1]. The additional 6-NH₂ group present in 6-A-5-HPA introduces an electron-donating resonance effect that further stabilizes particular tautomers and perturbs the pKₐ landscape relative to 6-hydroxypicolinic acid. The DFT study also quantified that 5-hydroxypicolinate exhibits the highest preference for complexation with copper(II), but 6-hydroxypicolinate yields the thermodynamically most stable complex—a finding that directly implicates the 6-position substitution in governing thermodynamic product distributions [1]. Because 6-A-5-HPA combines both a 5-OH and a 6-NH₂, it integrates the favorable complexation preference of the 5-hydroxy isomer with the enhanced complex stability characteristic of the 6-substituted scaffold, offering a hybrid binding profile not achievable with either monofunctional isomer alone [1][2].

DFT Modeling Tautomerism Protonation Equilibria

Cooperating Ligand in Palladium C–H Activation

The closest structurally characterized analog, 6-hydroxypicolinic acid (pic-6-OH), has been experimentally evaluated as a cooperating ligand in palladium-mediated C–H activation of arenes and compared directly against bipyridone (bipy-6-OH) and pyridyl-amide ligands [1]. Isolated palladium complex (NBu₄)[Pd(κ²-O,N-pic-6-O)(C₆F₅)py] undergoes thermal decomposition in arene solvents to generate C₆F₅–arene coupling products, establishing that the ligand actively participates in the C–H cleavage step. The cooperating ability trend was experimentally ranked as pic-6-OH > pyridyl-amide [1]. DFT calculations reveal that the energy barrier for C–H activation via the dianionic pic-6-O ligand is 25.4 kcal mol⁻¹, slightly lower than that for bipy-6-O. The π-coordinated arene intermediate (I2) for pic-6-O is approximately 3 kcal mol⁻¹ more stable than the corresponding bipy-6-O intermediate, attributable to a lower trans influence of the carboxylate donor that yields shorter Pd–Cπ distances (Pd–Cortho: 2.402 Å vs. 2.456 Å; Pd–Cmeta: 2.338 Å vs. 2.356 Å) [1]. In catalytic direct arylation reactions, pic-6-OH achieved 70% yield (100% conversion) for pyridine under optimized conditions (soluble carbonate base, DMA co-solvent) versus 96% yield for bipy-6-OH, demonstrating competitive but distinct catalytic performance profiles [1]. The 6-amino-5-hydroxypicolinic acid scaffold, with its additional 6-NH₂ electron-donating group, is predicted to further modulate the electronic environment at the metal center, potentially enhancing the trans effect and altering the energy landscape of the catalytic cycle relative to pic-6-OH .

C–H Activation Palladium Catalysis Cooperative Ligands

Anion Binding and Supramolecular Recognition

Cyclic hexapeptides incorporating 6-aminopicolinic acid (6-APA) subunits—the structural precursor lacking only the 5-OH group—have been quantitatively characterized as anion receptors in aqueous organic media [1]. Cyclopeptide 1 (containing L-proline and 6-APA) forms 2:1 sandwich complexes with halides and sulfate, exhibiting overall stability constants in the range 10⁴ to 10⁵ M⁻² in 80% D₂O/CD₃OD. Cyclopeptide 2, which incorporates L-4-hydroxyproline alongside 6-APA, forms 1:1 complexes with stabilities between 10 and 10² M⁻¹, and crucially, complex formation remains detectable even in pure water (with slightly reduced stability constants) [1]. The contrast between cyclopeptide 1 (2:1 binding) and cyclopeptide 2 (1:1 binding) demonstrates that the presence of an additional hydroxyl group in the peptide backbone—analogous to the 5-OH group in 6-A-5-HPA—fundamentally alters the stoichiometry and strength of anion recognition [1]. 6-Amino-5-hydroxypicolinic acid, as a monomeric building block, embeds both the 6-aminopicolinic acid recognition motif and an additional 5-OH hydrogen-bonding site, offering a pre-organized scaffold for constructing anion receptors with tunable stoichiometry and enhanced aqueous compatibility [2].

Supramolecular Chemistry Anion Recognition Cyclic Peptides

Synthetic Versatility and Orthogonal Derivatization

6-Amino-5-hydroxypicolinic acid serves as a direct precursor to ethyl 6-amino-5-hydroxypicolinate via acid-catalyzed esterification with ethanol under reflux conditions . This ester derivative retains the full complement of chelating and hydrogen-bonding functional groups while presenting a protected carboxyl handle for further synthetic elaboration. In contrast, 6-hydroxypicolinic acid esterification yields a product lacking the amino nucleophile, and 6-aminopicolinic acid esterification yields a product lacking the hydroxyl nucleophile. The dual presence of 6-NH₂ and 5-OH on the picolinic acid core enables chemoselective sequential functionalization strategies—for example, acylation or sulfonylation of the amino group followed by O-alkylation of the hydroxyl group—that are inaccessible from mono-functional analogs . The melting point of 224 °C and predicted boiling point of 545.6 °C indicate sufficient thermal stability for standard organic transformations, while the recommended storage conditions (inert atmosphere, 2–8 °C) reflect the need to protect the electron-rich amino and hydroxyl groups from oxidative degradation .

Synthetic Chemistry Building Block Esterification

6-Amino-5-hydroxypicolinic Acid Application Scenarios


Multidentate Ligands for Catalysis and Metallosupramolecular Assemblies

6-Amino-5-hydroxypicolinic acid is ideally suited as a precursor for constructing N,O,O-tridentate or N,N,O-tridentate ligand frameworks that exploit the contiguous 5-OH and 6-NH₂ donor array. Based on the demonstrated cooperating-ligand capability of 6-hydroxypicolinic acid in palladium-catalyzed C–H activation (energy barrier: 25.4 kcal mol⁻¹; π-arene intermediate stabilized by ~3 kcal mol⁻¹ vs. bipyridone controls) [1], the additional 6-NH₂ group in 6-A-5-HPA is expected to provide electronic tuning of the metal center and a site for covalent immobilization onto solid supports. Researchers developing heterogeneous single-site catalysts or MOF-based catalytic systems should select 6-A-5-HPA over 6-hydroxypicolinic acid for applications requiring catalyst heterogenization via the amino handle [2].

Anion Receptors and Hydrogen-Bonding Host Molecules

The 6-aminopicolinic acid substructure has been validated as an effective anion-binding motif in cyclic hexapeptide receptors, with demonstrated stability constants of 10⁴–10⁵ M⁻² for 2:1 sandwich complexes with halides and sulfate in aqueous organic media [1]. The additional 5-OH group present in 6-A-5-HPA can be exploited to modulate binding stoichiometry (analogous to the 2:1 → 1:1 shift observed upon hydroxyl introduction in cyclopeptide systems) and to enhance water solubility [1]. Procurement of 6-A-5-HPA is recommended for supramolecular chemistry groups constructing neutral, hydrogen-bonding anion receptors that must function in competitive aqueous environments, where the dual H-bond donor capacity provides a measurable advantage in binding affinity over the mono-functional 6-aminopicolinic acid scaffold [2].

Medicinal Chemistry Scaffold for Parallel Library Synthesis

As a pyridine-based building block with three orthogonal functional groups (CO₂H, NH₂, OH) and a compact molecular framework (MW 154.12, only 1 rotatable bond, TPSA 96.4 Ų) [1], 6-A-5-HPA meets key drug-likeness criteria while enabling diverse chemical elaboration. The amino group can be acylated, sulfonylated, or converted to amides; the hydroxyl group can be alkylated or converted to ethers; and the carboxylic acid can be coupled to amines or reduced to the alcohol. This orthogonal reactivity profile is superior to that of 6-hydroxypicolinic acid (only CO₂H and OH) or 6-aminopicolinic acid (only CO₂H and NH₂) for generating structurally diverse compound libraries in hit-to-lead optimization campaigns [2]. The predicted LogP of 0 indicates favorable aqueous solubility for biochemical assay compatibility, while the melting point of 224 °C supports solid-form handling and storage [1].

MOF and Coordination Polymer Linker Design

The dual chelating functionality of 6-A-5-HPA enables its use as a bifunctional linker capable of bridging metal nodes in MOF and coordination polymer synthesis. The carboxylate group provides a robust metal-binding anchor, while the 5-OH and 6-NH₂ groups can either participate in secondary metal coordination or engage in inter-framework hydrogen bonding to stabilize pore architecture [1]. DFT calculations on the hydroxypicolinate family predict that 6-substituted picolinates form thermodynamically more stable complexes than 3- or 4-substituted isomers [1], suggesting that MOFs constructed with a 6-substituted picolinic acid linker may exhibit enhanced hydrothermal or solvothermal stability. 6-A-5-HPA should be selected over 5-hydroxypicolinic acid for MOF applications where framework stability under catalytic or gas-sorption conditions is paramount [2].

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